Product packaging for 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride(Cat. No.:CAS No. 1028099-81-1)

2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride

Cat. No.: B3075191
CAS No.: 1028099-81-1
M. Wt: 154.16 g/mol
InChI Key: FGYRHYUVGSZLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Epoxide and Sulfonyl Fluoride (B91410) Moieties in Advanced Synthetic Design

The synthetic utility of 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride stems from the distinct and valuable properties of its two functional groups: the epoxide and the sulfonyl fluoride.

Epoxides , also known as oxiranes, are three-membered cyclic ethers. Their high degree of ring strain makes them susceptible to ring-opening reactions by a wide range of nucleophiles, even though alkoxides are typically poor leaving groups. chemistrysteps.combyjus.com This inherent reactivity makes epoxides versatile synthetic intermediates. The regioselectivity of the ring-opening is dependent on the nature of the nucleophile and the reaction conditions. Strong, anionic nucleophiles typically attack the less sterically hindered carbon of the epoxide in an SN2-type mechanism. chemistrysteps.commasterorganicchemistry.com Conversely, under acidic conditions where the epoxide oxygen is protonated, weaker nucleophiles will preferentially attack the more substituted carbon, which can better stabilize the developing partial positive charge. byjus.com This tunable reactivity allows for precise control over the stereochemical outcome of the reaction, as the nucleophilic attack proceeds via a backside mechanism, leading to an inversion of stereochemistry. chemistrysteps.com

Sulfonyl fluorides have gained significant prominence in recent years, particularly in the fields of chemical biology and drug discovery. enamine.netsigmaaldrich.com They are characterized by a high degree of stability, being resistant to hydrolysis and thermolysis, especially when compared to their more reactive sulfonyl chloride counterparts. nih.gov Despite this stability, they exhibit selective reactivity towards strong nucleophiles. nih.gov This balanced reactivity profile makes them ideal "warheads" for covalent inhibitors, capable of forming stable bonds with nucleophilic amino acid residues (such as lysine, tyrosine, serine, and histidine) in protein binding sites. rsc.orgacs.orgnih.gov The reactivity of sulfonyl fluorides can be modulated by the electronic properties of the attached organic group, allowing for the fine-tuning of their electrophilicity. rsc.org

The combination of a highly reactive epoxide and a selectively reactive sulfonyl fluoride within the same molecule, as in this compound, creates a powerful bifunctional building block for constructing molecules with diverse functionalities and for applications such as the development of chemical probes. rsc.org

Historical Context of Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Related Reactions

The rise in prominence of the sulfonyl fluoride moiety is inextricably linked to the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and coworkers in 2014 as a new generation of "click chemistry". uga.edunih.gov Click chemistry is a concept that emphasizes the use of reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts. uga.edu

While the fundamental reactivity of sulfonyl fluorides had been known for some time, the SuFEx concept revitalized interest in this functional group by highlighting its unique combination of stability and "clickable" reactivity. nih.govresearchgate.net SuFEx reactions involve the exchange of the fluoride atom on a sulfur(VI) center with a nucleophile, typically an alcohol or an amine, to form robust sulfonate or sulfonamide linkages. acs.orgsigmaaldrich.com A key feature of SuFEx is the remarkable stability of the S-F bond, which is resistant to hydrolysis and reduction, yet can be activated for substitution under specific conditions, often with the use of a base or a catalyst. acs.orgnih.gov This allows for reactions to be conducted in a variety of solvents, including water, and in the presence of a wide range of other functional groups, making it a bioorthogonal reaction. uga.edusigmaaldrich.com

The development of SuFEx has led to a surge in the synthesis of novel sulfonyl fluoride-containing building blocks and their application in diverse fields, including materials science, polymer chemistry, and, most notably, drug discovery and chemical biology. researchgate.netresearchgate.net The ability to selectively and covalently modify biological macromolecules has positioned SuFEx as a powerful tool for developing targeted therapies and chemical probes. nih.govrsc.org

Conceptual Framework of Tandem and Chemo-orthogonal Reactivity in Multifunctional Molecular Systems

The presence of two distinct electrophilic centers in this compound allows for its participation in sophisticated reaction sequences, namely tandem and chemo-orthogonal reactions.

Tandem reactions , also known as cascade or domino reactions, involve two or more bond-forming transformations that occur in a single synthetic operation without the isolation of intermediates. This approach is highly efficient as it reduces the number of purification steps, saves time and resources, and can lead to the formation of complex structures from simple starting materials. A bifunctional molecule like this compound could potentially undergo a tandem reaction where a nucleophile first opens the epoxide ring, and the resulting intermediate then participates in a subsequent intramolecular reaction involving the sulfonyl fluoride group.

Chemo-orthogonal reactivity refers to the ability to selectively address one functional group in a molecule in the presence of another. researchgate.net For a reaction to be considered orthogonal, the reagents and conditions for one transformation must not interfere with the other functional group. nih.govnih.gov The distinct reactivity profiles of the epoxide and sulfonyl fluoride moieties in this compound make this molecule an excellent candidate for chemo-orthogonal strategies. For instance, the epoxide can be selectively opened under conditions that leave the sulfonyl fluoride untouched. Subsequently, a different set of reagents and conditions can be employed to react the sulfonyl fluoride group. This stepwise, selective functionalization allows for the precise and controlled construction of complex molecules. researchgate.netumich.edu

The conceptual frameworks of tandem and chemo-orthogonal reactions provide a powerful strategic blueprint for leveraging the unique properties of bifunctional molecules like this compound in modern synthetic chemistry.

Interactive Data Tables

Table 1: Comparison of Epoxide and Sulfonyl Fluoride Reactivity with Nucleophiles

FeatureEpoxideSulfonyl Fluoride
Typical Nucleophiles Alcohols, amines, thiols, Grignard reagents, organocupratesAmines, phenols, alkoxides (often requiring activation)
Reactivity High, due to ring strainModerate, requires activation or strong nucleophiles
Reaction Conditions Basic or acidic catalysisOften requires a base or catalyst
Key Application Versatile intermediate in organic synthesisCovalent labeling in chemical biology, SuFEx click chemistry

Table 2: Timeline of Key Developments in SuFEx Chemistry

YearDevelopmentSignificance
Pre-2014 Early studies on sulfonyl fluoride reactivityFoundational knowledge established, but the functional group was underutilized.
2014 Introduction of SuFEx as a "click" reaction by Sharpless and coworkers. nih.govRevitalized interest in sulfonyl fluorides and established them as powerful connectors in modular synthesis. nih.gov
Post-2014 Expansion of SuFEx applicationsWidespread adoption in drug discovery, chemical biology, and materials science for covalent modification and polymer synthesis. nih.govresearchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7FO3S B3075191 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride CAS No. 1028099-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxiran-2-yl)ethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO3S/c5-9(6,7)2-1-4-3-8-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYRHYUVGSZLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Oxiran 2 Yl Ethane 1 Sulfonyl Fluoride and Analogous Structures

Strategies for the Formation of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride functional group has gained prominence due to its unique reactivity and stability, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. A variety of methods have been developed to introduce this moiety into organic molecules.

Fluorosulfonylation via Various Precursors (e.g., Aryl Diazonium Salts, Boronic Acids, Alkyl Halides)

The synthesis of sulfonyl fluorides can be achieved from several common organic precursors. While the Sandmeyer-type fluorosulfonylation of aryldiazonium salts is a well-established method for aromatic sulfonyl fluorides, its application to aliphatic systems is less direct. organic-chemistry.org For alkyl sulfonyl fluorides, precursors like alkyl halides are more relevant. These can be converted to the target compounds through a sequence of reactions, often involving the formation of a sulfinate intermediate followed by fluorination.

Aryl and heteroaryl boronic acids can be converted to their corresponding sulfonyl fluorides using sulfur dioxide and an electrophilic fluorine source like Selectfluor, often catalyzed by an organobismuth(III) complex. organic-chemistry.org This method offers good yields and tolerates a wide range of functional groups. organic-chemistry.org Grignard reagents, both alkyl and aryl, also serve as effective precursors, reacting with sulfuryl fluoride (SO₂F₂) to produce sulfonyl fluorides in moderate to good yields. mdpi.com

Photoredox Catalysis in Alkyl Sulfonyl Fluoride Synthesis

Photoredox catalysis has emerged as a powerful and mild method for synthesizing alkyl sulfonyl fluorides. organic-chemistry.org This technique allows for the use of readily available alkyl bromides and even alcohols as starting materials. organic-chemistry.org The reaction typically involves a halogen atom transfer (XAT) process to generate an alkyl radical, which is then trapped by a sulfur dioxide source, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), followed by fluorination. organic-chemistry.orgnih.gov This approach is scalable and has been successfully implemented in continuous flow reactors. organic-chemistry.org

PrecursorReagentsKey Features
Alkyl Bromides/AlcoholsPhotocatalyst, SO₂ source (e.g., DABSO), Fluorinating agentMild conditions, scalable, halogen atom transfer mechanism organic-chemistry.org
Hypervalent Iodine(III) CarboxylatesPhotocatalyst, DABSO, KHF₂Decarboxylative fluorosulfonylation researchgate.net

Conversions from Sulfonamides and Sulfonyl Chlorides

Sulfonamides and sulfonyl chlorides are common and stable sulfur-containing compounds that can be readily converted to sulfonyl fluorides. The classic method involves a halogen exchange reaction where a sulfonyl chloride is treated with a fluoride salt, such as potassium fluoride (KF). nih.gov

More recently, methods for the direct conversion of sulfonamides to sulfonyl fluorides have been developed. One such method involves the activation of the sulfonamide with a pyrylium (B1242799) salt, followed by an in-situ conversion to the sulfonyl fluoride with KF. mdpi.com This process is highly chemoselective and can be applied to complex molecules. mdpi.com Similarly, sulfonic acids and their salts can be transformed into sulfonyl fluorides using deoxyfluorinating agents like thionyl fluoride or Xtalfluor-E®. nih.govresearchgate.net

Starting MaterialReagentsKey Features
Sulfonyl ChloridesKF, CsFHalogen exchange nih.gov
SulfonamidesPyrylium tetrafluoroborate, MgCl₂, KFDirect, chemoselective conversion mdpi.com
Sulfonic Acids/SaltsThionyl fluoride or Xtalfluor-E®Deoxyfluorination nih.govresearchgate.net

Olefination and Addition Reactions for Unsaturated Sulfonyl Fluorides

The synthesis of unsaturated sulfonyl fluorides provides access to precursors that can be further functionalized, for example, by epoxidation. Various methods exist for the regio- and stereoselective construction of vinyl sulfonyl fluorides. nih.govresearchgate.netnih.gov For instance, the addition of ethenesulfonyl fluoride (ESF) to various nucleophiles is a common strategy. researchgate.net A copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ESF can produce highly functionalized pyrazolyl aliphatic sulfonyl fluorides. researchgate.net

Furthermore, specifically designed reagents like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) and (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF) have been developed to act as versatile hubs for constructing complex sulfonyl fluoride-containing molecules through cycloaddition and substitution reactions. researchgate.netresearchgate.net These reactions often proceed with high atom economy and under mild conditions. researchgate.net

Epoxide Ring Construction Methodologies

The epoxide ring in 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride introduces a chiral center and a site for further chemical modification. The stereoselective synthesis of this functional group is therefore of critical importance.

Stereoselective Epoxidation Reactions

For a precursor containing a carbon-carbon double bond, such as a vinyl or allyl sulfonyl fluoride, stereoselective epoxidation is a key transformation. While the specific epoxidation of a vinyl sulfonyl fluoride leading to the target molecule is not extensively detailed in the provided search results, general principles of stereoselective epoxidation can be applied. For allylic alcohols, the Sharpless asymmetric epoxidation is a highly reliable method. For unfunctionalized alkenes, various catalytic systems based on transition metals or chiral organic catalysts are available to induce high enantioselectivity. The choice of method would depend on the specific structure of the unsaturated sulfonyl fluoride precursor. The stereoselective epoxidation of vinyl isosteres of amino acids has been demonstrated, indicating that such transformations on electron-deficient alkenes are feasible. acs.org

Epoxide Formation from Halohydrins

A well-established and reliable method for the formation of epoxides is the intramolecular cyclization of halohydrins. This reaction proceeds via an intramolecular Williamson ether synthesis, where a hydroxyl group and a halogen are positioned on adjacent carbon atoms. The process is typically induced by a strong base, which deprotonates the alcohol to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon bearing the halogen in an SN2 reaction to displace the halide and form the three-membered oxirane ring.

The general mechanism for this transformation can be summarized as follows:

Deprotonation: A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), removes the acidic proton from the hydroxyl group of the halohydrin, generating an alkoxide intermediate.

Intramolecular Nucleophilic Attack: The newly formed alkoxide, being a potent nucleophile, attacks the adjacent carbon atom bonded to the halogen.

Displacement of Halide: The halide ion is displaced as a leaving group, resulting in the formation of the epoxide ring.

For the synthesis of this compound, a precursor such as 2-(1-halo-3-hydroxypropan-2-yl)ethane-1-sulfonyl fluoride would be required. The treatment of this halohydrin with a suitable base would then yield the desired epoxide. The stereochemistry of the starting halohydrin is crucial as the SN2 reaction proceeds with an inversion of configuration at the carbon bearing the halogen, thus allowing for stereocontrolled synthesis of the final epoxide.

Table 1: Key Parameters in Halohydrin-to-Epoxide Conversion

ParameterDescriptionTypical Conditions/Reagents
Base Promotes the deprotonation of the alcohol.NaOH, KOH, NaH, t-BuOK
Solvent Should be inert to the reaction conditions.Water, alcohols, THF, DMF
Temperature Often performed at room temperature or with gentle heating.0 °C to 50 °C
Leaving Group The halide on the carbon atom.I > Br > Cl > F

Convergent and Divergent Synthesis Approaches for Bifunctional Sulfonyl Fluoride-Epoxide Conjugates

The synthesis of molecules possessing both a sulfonyl fluoride and an epoxide functionality can be approached through either convergent or divergent strategies. The choice of strategy depends on the desired complexity of the final products and the availability of starting materials.

Convergent Synthesis:

In a convergent approach, the sulfonyl fluoride and epoxide moieties, or their precursors, are synthesized separately and then joined together in a later step. This strategy is often advantageous for complex molecules as it allows for the independent optimization of the reaction conditions for the formation of each functional group.

A hypothetical convergent synthesis of this compound could involve:

Synthesis of the Epoxide Fragment: Preparation of a suitable epoxide-containing building block, for example, epichlorohydrin (B41342) or a protected glycidol (B123203) derivative.

Synthesis of the Sulfonyl Fluoride Fragment: Preparation of a nucleophilic or electrophilic fragment containing the sulfonyl fluoride group. For instance, the generation of a Grignard reagent from a haloalkylsulfonyl fluoride.

Coupling: The two fragments are then coupled together. For example, the epoxide ring could be opened by a nucleophilic sulfonyl fluoride-containing species, followed by subsequent chemical manipulation to reform the epoxide if necessary.

Divergent Synthesis:

A divergent synthesis strategy begins with a common intermediate that already contains one of the desired functionalities, and then introduces the second functionality and further diversification. This approach is particularly powerful for the creation of libraries of related compounds. A prominent example of a divergent strategy in the context of sulfonyl fluorides is "Diversity Oriented Clicking" (DOC).

The DOC approach utilizes highly reactive "hub" molecules, such as 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs), which can undergo a variety of click cycloaddition reactions to generate a diverse range of heterocyclic structures. researchgate.netencyclopedia.pub While not directly producing an epoxide, this methodology illustrates the principle of using a sulfonyl fluoride-containing starting material to generate a library of diverse molecules.

Applying a divergent strategy to the synthesis of sulfonyl fluoride-epoxide conjugates could involve:

Starting with a Sulfonyl Fluoride Precursor: Beginning with a molecule like ethenesulfonyl fluoride (ESF), which contains the sulfonyl fluoride group and a reactive double bond.

Functionalization and Epoxidation: The double bond can be functionalized in various ways, including epoxidation using reagents like m-CPBA, to introduce the epoxide moiety. This allows for the synthesis of a range of analogs by modifying the starting alkene or the epoxidation conditions.

Table 2: Comparison of Convergent and Divergent Synthesis Strategies

FeatureConvergent SynthesisDivergent Synthesis
Overall Strategy Fragments are synthesized separately and then combined.A common intermediate is elaborated to create diverse products.
Advantages Allows for independent optimization of fragment synthesis; often more efficient for a single complex target.Efficient for generating libraries of related compounds; allows for rapid exploration of chemical space.
Disadvantages May require more total steps for a single target.The initial common intermediate may be complex to synthesize.
Applicability Well-suited for the synthesis of a specific, complex molecule.Ideal for medicinal chemistry and the discovery of new functional molecules.

Considerations for Scalable Synthetic Protocols

Transitioning a synthetic route from a laboratory scale to an industrial or pilot-plant scale introduces a new set of challenges that must be carefully considered to ensure a safe, efficient, and cost-effective process.

Key considerations for the scalable synthesis of this compound and its analogs include:

Reagent Selection and Cost: The cost and availability of starting materials and reagents become paramount on a larger scale. Expensive or difficult-to-source reagents may render a process economically unviable.

Reaction Conditions: Reactions that require cryogenic temperatures, high pressures, or specialized equipment can be challenging and costly to implement on a large scale. The ideal process would utilize mild and robust reaction conditions.

Safety and Hazard Analysis: A thorough understanding of the thermal stability of intermediates and the potential for runaway reactions is crucial. The use of highly reactive or toxic reagents requires stringent safety protocols and engineering controls. For example, epoxides themselves can be reactive and require careful handling.

Work-up and Purification: Extraction, distillation, and crystallization are preferred purification methods on a large scale, as chromatography is often impractical and expensive. The development of a robust work-up procedure that minimizes solvent usage and waste generation is essential.

Process Control and Monitoring: Implementing in-process controls (IPCs) to monitor reaction progress and product quality is critical for ensuring consistency and identifying any deviations from the established process.

Waste Management: The environmental impact of the synthesis must be considered. Minimizing waste streams and developing methods for the safe disposal or recycling of byproducts are important aspects of a green and sustainable manufacturing process.

For the synthesis of bifunctional sulfonyl fluoride-epoxides, particular attention should be paid to the stability of the two reactive functional groups under various reaction and work-up conditions to avoid undesired side reactions.

Reactivity Profiles and Mechanistic Investigations

Epoxide Ring-Opening Reactions

The significant ring strain inherent in the oxirane ring makes it a potent electrophile, readily undergoing ring-opening reactions. mdpi.comyoutube.com These transformations are of substantial value in organic synthesis as they allow for the stereospecific installation of two vicinal functional groups. The reaction can be catalyzed by both acids and bases, and the specific conditions dictate the underlying mechanism and the resulting regiochemistry. libretexts.org

Under neutral or basic conditions, the epoxide ring of 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride (B91410) is opened through a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgorganic-chemistry.org In this pathway, a nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide. This attack occurs concurrently with the cleavage of the carbon-oxygen bond, relieving the ring strain. organic-chemistry.orgyoutube.com The leaving group in this case is an alkoxide, which is typically protonated in a subsequent workup step to yield a hydroxyl group. libretexts.org

The SN2 mechanism is favored by the use of strong nucleophiles and is characterized by a backside attack on the electrophilic carbon center. youtube.comorganic-chemistry.org This approach leads to a predictable and controlled stereochemical outcome, resulting in an inversion of configuration at the site of attack. libretexts.orgorganic-chemistry.org The presence of the electron-withdrawing ethanesulfonyl fluoride group may slightly enhance the electrophilicity of the epoxide carbons, but the fundamental SN2 pathway with strong nucleophiles remains the dominant mode of reaction.

The ring-opening of unsymmetrical epoxides via the SN2 mechanism is a highly regioselective process. The incoming nucleophile preferentially attacks the less sterically hindered carbon atom. youtube.comlibretexts.org In the case of 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride, a monosubstituted epoxide, the nucleophilic attack occurs almost exclusively at the terminal (C2) carbon of the oxirane ring. libretexts.orgresearchgate.net

This reaction is also stereospecific. The SN2 backside attack dictates that the nucleophile and the resulting hydroxyl group will be positioned on opposite faces of the original C-C bond, a configuration known as anti-addition. semanticscholar.org If the starting epoxide is chiral, this inversion of configuration at the reaction center leads to a specific stereoisomer as the product.

Nucleophile (Nu⁻)Attacking SiteProduct Structure
Amine (R₂NH)Terminal Carbon1-(Alkylamino)-4-(fluorosulfonyl)butan-2-ol
Thiolate (RS⁻)Terminal Carbon4-(Fluorosulfonyl)-1-(alkylthio)butan-2-ol
Alkoxide (RO⁻)Terminal Carbon1-Alkoxy-4-(fluorosulfonyl)butan-2-ol
Cyanide (CN⁻)Terminal Carbon5-(Fluorosulfonyl)-3-hydroxypentanenitrile

The reactivity of the epoxide ring can be significantly enhanced through the use of Lewis acid catalysts. arkat-usa.org Lewis acids, such as aluminum triflate or various boranes, coordinate to the oxygen atom of the epoxide. digitellinc.comrsc.org This coordination polarizes the C-O bonds, increases the electrophilicity of the ring carbons, and makes the oxygen a better leaving group. researchgate.net This activation allows the ring-opening reaction to proceed even with weaker nucleophiles that are otherwise unreactive. arkat-usa.org

Under Lewis acid catalysis, the transition state of the reaction can acquire partial SN1 character. libretexts.org A significant degree of positive charge may develop on the more substituted carbon atom. Consequently, the regioselectivity of the nucleophilic attack can sometimes shift to favor the more substituted carbon, although this is highly dependent on the specific epoxide, nucleophile, and catalyst used. researchgate.net

For achieving high levels of enantioselectivity in epoxide ring-opening reactions, cooperative dual-catalyst systems have proven to be highly effective. ucla.edu This strategy involves the simultaneous activation of both the epoxide and the nucleophile by two distinct chiral catalysts. For instance, a chiral Lewis acid can coordinate with the epoxide to enhance its electrophilicity and create a chiral environment, while a chiral base or amine can activate the nucleophile or facilitate proton transfer. ucla.edu

This dual activation approach has been successfully applied to the enantioselective ring-opening of meso-epoxides and the kinetic resolution of racemic epoxides with various nucleophiles. ucla.edu While specific studies on this compound are not prevalent, this methodology represents a powerful potential strategy for the asymmetric synthesis of its ring-opened derivatives. A system combining a chiral (salen)Co complex as the Lewis acid and a chiral amine cocatalyst could, for example, facilitate the enantioselective addition of a fluoride anion. ucla.edu

The fluoride anion can serve as a nucleophile to open the epoxide ring, yielding valuable fluorohydrin products. However, the high basicity and strong solvation of the "naked" fluoride anion in protic solvents can render it unreactive. ucla.edu To overcome this, specific fluoride sources and reaction conditions are necessary. Common reagents include hydrogen fluoride-amine complexes like Olah's reagent (pyridine-HF) or alkali metal fluorides (e.g., KHF₂) used in polar aprotic solvents. researchgate.netresearchgate.net

The reaction typically proceeds via an SN2 mechanism, with the fluoride ion attacking the sterically less encumbered carbon atom of the epoxide. researchgate.net Modern catalytic methods have also been developed, where a reactive source of fluoride is generated in situ. For example, the combination of benzoyl fluoride, an alcohol, and a catalytic amount of an amine can produce a nucleophilic HF species capable of participating in highly enantioselective ring-opening reactions when used in conjunction with a chiral Lewis acid catalyst. ucla.edu

The electrophilic nature of the epoxide in this compound allows it to react with a wide array of nucleophiles, leading to a diverse range of functionalized products. The reactions generally follow the SN2 pathway, with the nucleophile attacking the terminal carbon of the oxirane.

Amines : Primary and secondary amines are effective nucleophiles for epoxide ring-opening, affording the corresponding β-amino alcohols. beilstein-journals.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of many biologically active molecules and ligands.

Thiols : Thiols, particularly in their deprotonated thiolate form, are excellent soft nucleophiles that react readily with epoxides to produce β-hydroxy thioethers. beilstein-journals.orgnih.gov The reaction is typically performed in the presence of a base to generate the more potent thiolate nucleophile.

Carbanions : Nucleophilic carbon sources, such as Grignard reagents, organolithium compounds, and stabilized enolates, can also open the epoxide ring. mdpi.combeilstein-journals.org These reactions are synthetically powerful as they result in the formation of a new carbon-carbon bond, allowing for the extension of the carbon skeleton.

Nucleophile ClassRepresentative NucleophileExpected Major Product with this compound
Amines Diethylamine1-(Diethylamino)-4-(fluorosulfonyl)butan-2-ol
Thiols Sodium thiophenoxide4-(Fluorosulfonyl)-1-(phenylthio)butan-2-ol
Carbanions Methylmagnesium bromide5-(Fluorosulfonyl)pentan-2-ol
Azides Sodium azide1-Azido-4-(fluorosulfonyl)butan-2-ol
Cyanides Potassium cyanide5-(Fluorosulfonyl)-3-hydroxypentanenitrile

Nucleophilic Ring Opening Mechanisms (S<sub>N</sub>2 Pathways)

Sulfonyl Fluoride Reactivity in Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The sulfonyl fluoride group is a key functional group in SuFEx chemistry, a set of powerful click reactions. sigmaaldrich.com This chemistry relies on the unique balance of stability and latent reactivity of the sulfur(VI)-fluoride (S-F) bond. sigmaaldrich.comnih.gov

SuFEx reactions involve the exchange of the fluoride atom on the hexavalent sulfur center for a nucleophile. The S(VI)-F bond is thermodynamically stable, with a bond energy significantly higher than that of an S(VI)-Cl bond (approx. 80-90 kcal/mol vs. 46 kcal/mol). chem-station.combldpharm.com However, it can be activated to undergo nucleophilic substitution.

The mechanism is driven by the highly electrophilic nature of the sulfur atom, which is susceptible to attack by nucleophiles. nih.gov The reaction is often facilitated by activators that assist in stabilizing the leaving fluoride ion. chem-station.com

Proton/Silicon Activation: The presence of proton (H⁺) or silicon-based Lewis acids (e.g., from silyl (B83357) ethers) is crucial for many SuFEx transformations. chem-station.com These species stabilize the departing fluoride ion, for instance by forming the stable bifluoride ion ([F-H-F]⁻) or a strong Si-F bond, which drives the reaction forward. chem-station.combldpharm.com

Substitution Pathway: For nucleophiles such as phenolates, the reaction has been shown to proceed via an SN2-type mechanism, resulting in an inversion of the stereochemical configuration at the sulfur center. nih.gov In other cases, an addition-elimination pathway through a hypervalent sulfur intermediate is proposed. researchgate.net

A defining feature of the sulfonyl fluoride group is its exceptional stability and chemoselectivity, which are key tenets of click chemistry. bldpharm.comresearchgate.net

Stability: The S(VI)-F bond is resistant to a wide range of chemical conditions, including oxidation, reduction, strong acids, and thermolysis. sigmaaldrich.comnih.govbldpharm.com This robustness allows the sulfonyl fluoride moiety to be carried through multi-step syntheses without the need for protecting groups. chemrxiv.org

Orthogonality: Due to its stability, the sulfonyl fluoride group is unreactive towards many common nucleophiles unless specific SuFEx catalysts or conditions are employed. nih.gov This orthogonality ensures that reactions can be directed specifically to other functional groups within a molecule, such as the epoxide in this compound.

Selective Reactivity: Compared to sulfonyl chlorides, sulfonyl fluorides react exclusively at the sulfur center. sigmaaldrich.com Sulfonyl chlorides can sometimes undergo side reactions where the nucleophile attacks the chloride ion instead of the sulfur. The S-F bond cleavage is strictly heterolytic, avoiding radical side reactions that can occur with S-Cl bonds. sigmaaldrich.combldpharm.com This leads to cleaner reactions and higher yields of the desired sulfonylation products.

To overcome the high stability of the S-F bond and facilitate the SuFEx reaction under mild conditions, various catalytic strategies have been developed.

Lewis Base Catalysis: Organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and N-heterocyclic carbenes (NHCs) can catalyze SuFEx reactions. acs.orgacs.orgclaremont.edu These catalysts can function by activating the nucleophile (e.g., an alcohol or amine) through hydrogen bonding or deprotonation. acs.org

Bifluoride Salts: Onium bifluoride salts (Q⁺[FHF]⁻) are exceptionally active catalysts for SuFEx, particularly in reactions involving aryl silyl ethers. dntb.gov.uanih.gov They allow for very low catalyst loadings and are often more effective than traditional organosuperbases. nih.gov The bifluoride ion is thought to play a key role in the activation of reactants. researchgate.netclaremont.edu

Lewis Acid Catalysis: Lewis acids like calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) can activate the sulfonyl fluoride group, making the sulfur center more electrophilic. acs.orgacs.org This strategy is particularly useful for reactions with less reactive nucleophiles or for activating stable sulfamoyl fluorides. nih.govacs.org

Catalytic Strategies for SuFEx Transformations
Catalyst TypeExamplesProposed RoleTypical NucleophilesReference
Lewis BasesDBU, DABCO, N-Heterocyclic Carbenes (NHCs)Activates the nucleophile (alcohols, amines)Alcohols, Amines acs.orgacs.orgclaremont.edu
Bifluoride SaltsTBAF₂H, KHF₂Activates reactants; facilitates desilylationSilyl Ethers, Alcohols dntb.gov.uanih.gov
Lewis AcidsCa(NTf₂)₂Activates the S(VI)-F bond (increases sulfur electrophilicity)Amines, Silyl Amines acs.orgacs.org

The SuFEx reaction is highly versatile, enabling the formation of stable S-O and S-N linkages with a wide array of nucleophiles. oup.com

O-Centered Nucleophiles: The most common O-nucleophiles are phenols and alcohols. researchgate.net Reactions with phenols, often employed as their more reactive silyl ether derivatives, readily form stable sulfonate esters. chem-station.com This transformation is a cornerstone of SuFEx and has been used extensively in polymer synthesis. nih.gov

N-Centered Nucleophiles: A broad range of primary and secondary amines serve as effective N-nucleophiles in SuFEx reactions to generate sulfonamides and sulfamides. nih.govresearchgate.net While primary amines can sometimes yield unstable products, secondary amines typically form highly stable sulfamides. chem-station.comoup.com The reactivity can be modulated by reaction conditions; for example, using a strong base can generate more nucleophilic amine anions that readily react at the sulfonyl center. researchgate.net The development of catalytic systems, such as those using Ca(NTf₂)₂, has expanded the scope to include the synthesis of sulfamides, sulfamates, and sulfonamides at room temperature. acs.org

Reactivity of Sulfonyl Fluorides with O- and N-Centered Nucleophiles
Nucleophile TypeExample NucleophileProduct LinkageTypical Conditions/CatalystsReference
O-CenteredPhenols / Silyl EthersSulfonate Ester (R-SO₂-OAr)Bifluoride salts, Lewis bases chem-station.comnih.gov
O-CenteredAlcoholsSulfonate Ester (R-SO₂-OR')NHCs, Lewis bases acs.org
N-CenteredSecondary Amines (R₂NH)Sulfamide (R-SO₂-NR₂)Base promotion, Lewis acids (Ca(NTf₂)₂) nih.govacs.org
N-CenteredPrimary Amines (RNH₂)Sulfonamide (R-SO₂-NHR)Base promotion researchgate.net

Synergistic and Competitive Reactivity Between Epoxide and Sulfonyl Fluoride Groups

The unique molecular architecture of this compound, featuring both a strained three-membered epoxide ring and a highly electrophilic sulfonyl fluoride group, sets the stage for a complex and fascinating array of chemical transformations. These two functional groups, while both electrophilic in nature, exhibit distinct reactivity profiles that can lead to synergistic, competitive, and sequential reactions. The proximity of these groups suggests the potential for intramolecular interactions that could modulate their reactivity and lead to novel molecular scaffolds.

Sequential and Cascade Reactions Involving Both Electrophilic Centers

The differential reactivity of the epoxide and sulfonyl fluoride moieties allows for the design of sequential and cascade reactions. Typically, the hard sulfonyl fluoride center is reactive towards hard nucleophiles, while the softer epoxide is more susceptible to attack by a broader range of nucleophiles, often under acidic or basic catalysis.

A plausible reaction sequence could involve the initial reaction of a soft nucleophile, such as a thiol or an amine, with the epoxide. This ring-opening event would introduce a new functional group, which could then participate in a subsequent intramolecular reaction with the sulfonyl fluoride. For instance, if the initial nucleophile is an amino alcohol, the newly formed secondary alcohol could potentially displace the fluoride ion from the sulfonyl fluoride group, leading to the formation of a cyclic sulfonate ester (sultone).

Table 1: Plausible Sequential Reactions of this compound

Step 1: Nucleophilic Epoxide Opening Step 2: Intramolecular Sulfonylation Potential Product
Reaction with ammoniaSubsequent cyclization of the resulting amino alcoholA morpholine-based sultam
Reaction with a diolSubsequent cyclization of the resulting diolA dioxane-fused sultone
Reaction with hydrogen sulfideSubsequent cyclization of the resulting thiolA thiane-based sultone

This table presents theoretical reaction pathways and has not been experimentally verified for this specific compound.

Chemoselective Transformations in the Presence of Multiple Electrophiles

Chemoselectivity in reactions involving this compound would be highly dependent on the nature of the nucleophile and the reaction conditions. A strong, hard nucleophile like a fluoride ion might preferentially attack the sulfonyl fluoride group, leading to a substitution reaction. Conversely, a bulky nucleophile might favor attack at the less sterically hindered carbon of the epoxide ring.

The presence of a Lewis acid could activate the epoxide, making it more susceptible to nucleophilic attack, while a base might deprotonate a nucleophile, increasing its reactivity towards the sulfonyl fluoride. This interplay of factors would be crucial in directing the reaction towards a desired outcome. For example, in the presence of a mild base and a phenol, a selective reaction at the sulfonyl fluoride center via Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry could be envisioned, leaving the epoxide intact for subsequent transformations.

Intramolecular Cyclizations and Rearrangements Initiated by Dual Functionality

The dual functionality of this compound opens up possibilities for intramolecular cyclizations and rearrangements. Under certain conditions, a rearrangement could be initiated by the interaction of the two functional groups. For instance, in the presence of a strong Lewis acid, the epoxide could be activated, and the sulfonyl fluoride oxygen atom could act as an intramolecular nucleophile, leading to a transient bicyclic intermediate that could then rearrange to a more stable product.

Another possibility involves the generation of a reactive species that can interact with both functional groups. For example, the formation of a carbocation adjacent to the epoxide could lead to a cascade of rearrangements involving the sulfonyl fluoride group, ultimately resulting in a complex polycyclic structure. The specific outcome of such reactions would be highly sensitive to the reaction conditions and the stereochemistry of the starting material.

Stereochemical Control in Synthesis and Reactivity

Asymmetric Synthesis of Chiral Epoxide-Containing Sulfonyl Fluorides

The primary strategy for the asymmetric synthesis of chiral 2-(oxiran-2-yl)ethane-1-sulfonyl fluoride (B91410) involves the enantioselective epoxidation of a prochiral precursor, vinyl sulfonyl fluoride. This transformation introduces the chiral epoxide ring with a high degree of stereocontrol. Methodologies such as the Corey-Chaykovsky reaction offer a viable route to vinyl epoxides from aldehydes via sulfur ylides. acs.org The development of asymmetric versions of this reaction, utilizing chiral sulfonium salts, allows for the synthesis of optically enriched vinyl epoxides, albeit sometimes requiring stoichiometric amounts of the chiral inducer. acs.org

Another powerful approach is the direct catalytic asymmetric epoxidation of the alkene. While specific examples for vinyl sulfonyl fluoride are not extensively detailed, well-established catalytic systems for the asymmetric epoxidation of various olefins can be applied. These reactions typically employ a chiral catalyst to create a biased environment that directs the oxidant to one of the two enantiotopic faces of the double bond. This results in the formation of one enantiomer of the epoxide in excess.

Key to these syntheses is the selection of an appropriate chiral catalyst and oxidizing agent. The catalyst's structure defines a chiral pocket, which preferentially accommodates the substrate in a specific orientation for the oxygen transfer to occur.

Table 1: Representative Catalytic Systems for Asymmetric Epoxidation This table illustrates common catalytic systems used for asymmetric epoxidation of olefins, which are applicable to the synthesis of chiral 2-(oxiran-2-yl)ethane-1-sulfonyl fluoride from its vinyl precursor.

Catalyst SystemOxidantSubstrate TypeTypical Enantiomeric Excess (ee)
Jacobsen-Katsuki (Chiral Mn-salen complexes)NaOCl, m-CPBAcis-Disubstituted Alkenes>90%
Sharpless Asymmetric Epoxidation (Ti(Oi-Pr)₄ / DET)t-BuOOHAllylic Alcohols>95%
Shi Epoxidation (Fructose-derived ketone)OxoneUnfunctionalized Alkenes80-98%

Data compiled from established asymmetric epoxidation methodologies.

Diastereoselective and Enantioselective Control in Nucleophilic Ring-Opening Reactions

Once synthesized, the chiral epoxide ring of this compound can be opened by a variety of nucleophiles to generate β-functionalized alcohol derivatives. The control of stereochemistry during this ring-opening process is paramount for synthesizing complex molecules with multiple, well-defined stereocenters. The reaction can be controlled to be either diastereoselective, where the existing stereocenter of the epoxide directs the approach of the nucleophile, or enantioselective, where an external chiral catalyst directs the nucleophile to attack a specific carbon atom of a meso or racemic epoxide.

In the context of a chiral, non-racemic epoxide, the ring-opening is inherently a diastereoselective process. The nucleophile will typically attack one of the two electrophilic carbons of the epoxide ring via an SN2 mechanism, leading to an inversion of configuration at the center of attack. The regioselectivity of this attack (i.e., which carbon is attacked) can be influenced by steric and electronic factors of the substrate and the reaction conditions.

For meso-epoxides, enantioselective ring-opening using a chiral catalyst is a powerful method for desymmetrization, yielding highly enantioenriched products. organicreactions.org Cooperative dual-catalyst systems, often combining a chiral Lewis acid and a chiral amine, have proven highly effective for such transformations, particularly for nucleophilic fluorination. ucla.edunih.gov In these systems, the Lewis acid activates the epoxide, while the chiral amine delivers the nucleophile in an enantioselective manner. This catalyst-controlled regioselectivity is crucial for unbiased substrates where inherent substrate bias is minimal. rsc.org

Table 2: Enantioselective Ring-Opening of Representative Epoxides This table summarizes outcomes for the enantioselective ring-opening of various epoxides using cooperative catalyst systems, demonstrating the high level of stereocontrol achievable in reactions applicable to this compound.

Epoxide SubstrateNucleophile SourceCatalyst SystemProductEnantiomeric Excess (ee)Reference
Cyclohexene oxideBenzoyl fluoride(salen)Co(III)OTs + (-)-Tetramisoletrans-2-Fluorocyclohexanol92% ucla.edu
Cyclopentene oxideBenzoyl fluoride(salen)Co(III)OAc + (-)-Tetramisoletrans-2-Fluorocyclopentanol85% ucla.edu
Cycloheptene oxideBenzoyl fluoride(salen)Co(III)OAc + (-)-Tetramisoletrans-2-Fluorocycloheptanol95% ucla.edu
Stilbene oxide (meso)AnilineCationic aluminum salen complex1,2-Diphenyl-2-anilinoethanolHigh Regioselectivity rsc.org

Application of Chiral Catalysts in Transformations of the Compound

Chiral catalysts are central to imparting stereochemical control in reactions involving this compound, most notably in the nucleophilic ring-opening of its epoxide moiety. The use of a chiral catalyst allows for the creation of a chiral environment around the substrate, which differentiates between enantiotopic faces, atoms, or transition states, thereby favoring the formation of one stereoisomer over another.

A prominent example is the cooperative dual-catalyst system used for the enantioselective ring-opening of meso-epoxides with fluoride. ucla.edu In this system, a chiral (salen)Co complex acts as a chiral Lewis acid. It coordinates to the epoxide's oxygen atom, which polarizes the C-O bonds and makes the carbon atoms more electrophilic. Simultaneously, a chiral amine co-catalyst, such as tetramisole, interacts with the fluoride source (e.g., benzoyl fluoride or HF). ucla.eduresearchgate.net This dual activation strategy is highly effective. Kinetic studies suggest that a cooperative effect between the two chiral catalysts leads to enhanced enantioselectivity. ucla.edu The matched pairing of the catalyst and co-catalyst enantiomers is often crucial for achieving high yields and enantiomeric excess.

The mechanism involves the formation of a ternary complex between the epoxide, the chiral Lewis acid, and the nucleophile-bearing chiral base. This organized transition state assembly steers the nucleophile to attack a specific carbon atom from a specific trajectory, thus controlling both regioselectivity and enantioselectivity. The success of these catalytic systems has been demonstrated for a variety of five- to eight-membered cyclic epoxides, achieving excellent enantioselectivity (up to 95% ee). ucla.edunih.gov This methodology provides a powerful tool for transforming symmetrical epoxides into valuable, optically active β-functionalized alcohols, a transformation directly applicable to an appropriately substituted precursor of this compound.

Advanced Characterization and Spectroscopic Analysis

Application of High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FT-IR, UV-Vis, Mass Spectrometry, X-ray Crystallography)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for elucidating the carbon-hydrogen framework of "2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride".

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl chain and the oxirane ring. Protons on the carbon adjacent to the electron-withdrawing sulfonyl fluoride (B91410) group would appear further downfield. The protons of the epoxide ring typically resonate in the 2.5 to 3.5 ppm range. libretexts.orglibretexts.org The diastereotopic nature of the methylene (B1212753) protons in the epoxide ring may lead to complex splitting patterns. libretexts.org

¹³C NMR: The carbon spectrum will provide information on the different carbon environments. Carbons directly attached to the electronegative oxygen of the epoxide and the sulfonyl fluoride group will be deshielded and appear at higher chemical shifts. Epoxide carbons generally appear in the 40-60 ppm region. libretexts.orgoregonstate.edu Studies on fluorocarbon sulfonyl fluorides have shown that methylene groups adjacent to a fluoroalkyl sulfonyl fluoride group resonate in the 52.8-65.7 ppm range. pdx.edu

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the sulfonyl fluoride group. It will exhibit a single resonance, and its chemical shift and coupling to adjacent protons can provide further structural confirmation. rsc.org

Expected ¹H and ¹³C NMR Data for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
CH₂ (adjacent to SO₂F)Downfield, influenced by SO₂F50 - 65
CH₂ (adjacent to oxirane)Mid-range20 - 35
CH (oxirane)2.5 - 3.540 - 60
CH₂ (oxirane)2.5 - 3.540 - 60

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of "this compound" would be characterized by absorption bands corresponding to the vibrations of the epoxide ring and the sulfonyl fluoride group.

Epoxide (Oxirane) Vibrations: The presence of the epoxide ring is confirmed by a series of characteristic peaks. These include the asymmetric C-O-C stretch between 950–810 cm⁻¹ and the symmetric C-O-C stretch from 880–750 cm⁻¹. spectroscopyonline.com Another key vibration is the ring "breathing" mode, which appears in the 1280–1230 cm⁻¹ region. spectroscopyonline.com The decrease in the intensity of the band around 915 cm⁻¹ can be used to monitor reactions involving the opening of the epoxy ring. nih.gov

Sulfonyl Fluoride Vibrations: The sulfonyl group (SO₂) will exhibit strong asymmetric and symmetric stretching bands, typically in the regions of 1350-1450 cm⁻¹ and 1150-1250 cm⁻¹, respectively. The S-F stretch will also be present, though its position can be more variable.

Characteristic FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
OxiraneRing "breathing"1280 - 1230
OxiraneAsymmetric C-O-C stretch950 - 810
OxiraneSymmetric C-O-C stretch880 - 750
Sulfonyl (SO₂)Asymmetric stretch1350 - 1450
Sulfonyl (SO₂)Symmetric stretch1150 - 1250

UV-Vis Spectroscopy: "this compound" is not expected to have significant absorption in the ultraviolet-visible (UV-Vis) region as it lacks chromophores that absorb strongly in this range. Therefore, UV-Vis spectroscopy is of limited utility for the structural elucidation of this particular compound.

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. In the mass spectrum of an organosulfur compound, the molecular ion peak is often prominent. britannica.com The presence of sulfur can be identified by the isotopic peak at M+2, corresponding to the natural abundance of the ³⁴S isotope. britannica.com The fragmentation pattern would likely involve cleavage of the C-S bond and opening of the epoxide ring.

X-ray Crystallography: Should "this compound" be obtained in a crystalline form, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry.

Elucidation of Organosulfur Compound Structures and Connectivity

The structural elucidation of organosulfur compounds like "this compound" relies on the synergistic application of the spectroscopic methods described above. The connectivity of the molecule is pieced together like a puzzle, with each technique providing crucial clues.

The process begins with mass spectrometry to determine the molecular formula. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.

The detailed connectivity is then mapped out using NMR spectroscopy. 1D NMR (¹H and ¹³C) identifies the different types of protons and carbons and their immediate electronic environment. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then employed to establish the connectivity between protons and carbons. For instance, COSY would show correlations between adjacent protons in the ethyl chain and within the epoxide ring, while HSQC would link each proton to its directly attached carbon atom.

The sulfonyl fluoride moiety is a key feature of this organosulfur compound. Its presence is unequivocally confirmed by ¹⁹F NMR. The influence of this strongly electron-withdrawing group on the chemical shifts of nearby protons and carbons in the NMR spectra is a critical piece of evidence for its location in the molecule. The combination of these spectroscopic data allows for the unambiguous determination of the structure and connectivity of "this compound".

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. For 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride (B91410), these studies would reveal how the electron-withdrawing sulfonyl fluoride group influences the strained oxirane ring and vice-versa.

Density Functional Theory (DFT) would be a primary method used to optimize the molecule's three-dimensional geometry and calculate its electronic energy. DFT calculations would provide insights into bond lengths, bond angles, and dihedral angles, establishing the most stable conformation of the molecule.

HOMO-LUMO Analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. For this bifunctional compound, analysis would likely show the LUMO localized around the electrophilic centers: the sulfonyl fluoride group and the carbon atoms of the oxirane ring. This distribution would indicate the most probable sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping creates a color-coded map of the electrostatic potential on the molecule's electron density surface. This visual tool helps to identify electrophilic and nucleophilic sites. For 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride, the MEP would likely show:

Positive potential (blue regions): Around the sulfur atom of the sulfonyl fluoride and the carbon atoms of the epoxide ring, indicating these are electron-deficient and susceptible to attack by nucleophiles.

Negative potential (red regions): Around the oxygen atoms of the sulfonyl group and the epoxide ring, as well as the fluorine atom, indicating these are electron-rich sites and susceptible to attack by electrophiles.

A hypothetical data table for calculated reactivity descriptors is shown below. Note: This data is illustrative and not based on actual calculations for the specific molecule.

DescriptorHypothetical Value (eV)Implication
EHOMO -8.5Indicates electron-donating capability
ELUMO -1.2Indicates electron-accepting capability
Energy Gap (ΔE) 7.3High value suggests good kinetic stability

Transition State Analysis for Reaction Pathways and Mechanistic Insights

Transition state (TS) analysis is a powerful computational tool used to elucidate the step-by-step mechanism of a chemical reaction. It involves calculating the geometry and energy of the high-energy transition state that connects reactants to products.

For this compound, a key investigation would be the reaction with a nucleophile. TS analysis could differentiate between two competing pathways:

Nucleophilic attack at the sulfonyl fluoride: Leading to a substitution reaction (a SuFEx-type reaction).

Nucleophilic attack at the oxirane ring: Leading to a ring-opening reaction.

By calculating the activation energy (the energy difference between the reactants and the transition state) for each pathway, researchers could predict which reaction is kinetically favored. For example, the calculations could determine whether a nucleophile would preferentially open the epoxide ring or displace the fluoride from the sulfonyl group under specific conditions (e.g., acidic vs. basic media). These insights are crucial for understanding and controlling the molecule's reactivity in synthetic applications.

Computational Approaches to Understand Reactivity and Selectivity in Bifunctional Systems

As a bifunctional molecule, this compound possesses two distinct electrophilic sites. Computational studies are essential for predicting the chemo- and regioselectivity of its reactions.

Chemoselectivity: DFT calculations can predict whether a given nucleophile will react at the sulfonyl fluoride group or the epoxide. By modeling the reaction pathways for both possibilities, the activation energy barriers can be compared. The pathway with the lower energy barrier would be the predicted major product, thus explaining the chemoselectivity.

Regioselectivity: In the case of epoxide ring-opening, the nucleophile can attack either of the two carbon atoms of the ring. The outcome (i.e., which carbon is attacked) depends on the reaction conditions and the electronic and steric properties of the molecule. Computational modeling of the transition states for both possible ring-opening pathways would clarify the regioselectivity. The presence of the electron-withdrawing sulfonyl fluoride group would likely polarize the epoxide ring, making one carbon atom more electrophilic and thus more susceptible to attack. Computational analysis would quantify this effect and predict the resulting product isomer.

A hypothetical comparison of activation energies for competing reaction pathways is presented below. Note: This data is for illustrative purposes only.

Reaction PathwayNucleophileCalculated Activation Energy (kcal/mol)Predicted Outcome
SuFEx Reaction Phenol22.5Less favored
Epoxide Ring-Opening (C1) Phenol18.2More favored
Epoxide Ring-Opening (C2) Phenol20.1Favored, but less than C1

This type of computational data is critical for designing experiments and utilizing complex molecules like this compound effectively in chemical synthesis and materials science.

Applications in Complex Molecule Synthesis and Chemical Biology Building Blocks

Utilization as Versatile Building Blocks in Modern Organic Synthesis

2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride (B91410) serves as a bifunctional building block, offering two distinct reactive sites for orthogonal chemical transformations. The epoxide (oxirane) ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can introduce a variety of functional groups. This allows for the creation of diverse molecular scaffolds. Simultaneously, the sulfonyl fluoride moiety is relatively stable but can be activated to react with nucleophiles under specific conditions, primarily through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. enamine.net

The dual reactivity enables chemists to perform sequential or one-pot reactions to build complex molecular structures. For instance, the epoxide can first be opened by a nucleophile, and the resulting molecule can then be further functionalized at the sulfonyl fluoride site. This versatility makes it an important tool for generating libraries of compounds for drug discovery and other applications. nih.govresearchgate.net Sulfonyl fluorides, in general, are prized for their unique balance of stability and reactivity, being more stable than their sulfonyl chloride counterparts yet sufficiently reactive for controlled chemical modifications. nih.govenamine.net

Strategic Incorporation into Complex Molecular Architectures via SuFEx Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, valued for its high efficiency, broad substrate scope, and the stability of the resulting covalent linkages. researchgate.netalfa-chemistry.com Aliphatic sulfonyl fluorides, such as 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride, are excellent reagents for SuFEx transformations. enamine.net The sulfonyl fluoride group (–SO₂F) can react with a wide range of nucleophiles, including phenols, alcohols, and amines, to form highly stable sulfonate esters and sulfonamides, respectively. sigmaaldrich.comresearchgate.net

The strategic placement of the –SO₂F group within a molecule allows it to act as a "connective" handle. sigmaaldrich.com In the case of this compound, the epoxide ring can be incorporated into a larger molecule first. The pendant ethylsulfonyl fluoride group is then available for a subsequent SuFEx reaction, effectively "clicking" another molecular fragment into place. This methodology is instrumental in modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks. nih.govdntb.gov.ua The reliability and orthogonality of SuFEx chemistry make it a preferred method for late-stage functionalization in the synthesis of pharmaceuticals and agrochemicals. researchgate.netalfa-chemistry.com

Table 1: SuFEx Reactions with this compound Derivatives

Nucleophile Resulting Linkage Product Class
Phenol (Ar-OH) -SO₂-O-Ar Aryl Sulfonate Ester
Alcohol (R-OH) -SO₂-O-R Alkyl Sulfonate Ester

Development of Bifunctional Probes and Chemical Linkers

The bifunctional nature of this compound makes it an ideal scaffold for the design of chemical probes and linkers. Chemical probes are essential tools in chemical biology for studying the function and interactions of biomolecules. The sulfonyl fluoride group is known to form stable, covalent bonds with nucleophilic amino acid residues in proteins, such as serine, threonine, tyrosine, and lysine. enamine.netenamine.net This property allows it to be used as a "warhead" to irreversibly label proteins. nih.govnih.gov

By attaching a reporter group (like a fluorophore or a biotin (B1667282) tag) through the epoxide end of the molecule, researchers can create a probe where the sulfonyl fluoride group targets and covalently binds to a specific protein, allowing for its detection or isolation.

As a chemical linker, the compound can connect two different molecules. For example, in the development of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), a linker is required to connect a targeting moiety to an effector molecule. nih.govchemrxiv.org The orthogonal reactivity of the epoxide and sulfonyl fluoride groups allows for the sequential attachment of these two components, making this compound a valuable synthetic tool for constructing such complex therapeutic agents. chemrxiv.org

Potential Applications in Polymer Chemistry and Materials Science

The application of SuFEx click chemistry extends into polymer chemistry and materials science, where it is used to create novel polymers and functional materials. researchgate.netalfa-chemistry.comdntb.gov.ua The dual functionality of this compound presents significant opportunities in this area.

The epoxide group can undergo ring-opening polymerization to form a polyether backbone. This would result in a polymer with sulfonyl fluoride groups as pendant side chains. These reactive side chains can then be modified post-polymerization using SuFEx chemistry to introduce a wide variety of functional groups, tailoring the polymer's properties for specific applications.

Alternatively, the bifunctionality allows the molecule to act as a cross-linking agent or a monomer in step-growth polymerization. For instance, reaction of the epoxide with a diamine and subsequent reaction of the sulfonyl fluoride with a diphenol could lead to the formation of complex, cross-linked polymer networks. Such materials could have applications in coatings, adhesives, and advanced composites. Research on fluorinated epoxides has shown their utility in creating polymer films with unique surface properties, suggesting that polymers derived from this compound could be used to create functional surfaces and membranes. pdx.edu

Table 2: Compound Names Mentioned

Compound Name
This compound
Ethenesulfonyl fluoride (ESF)

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The primary challenge and opportunity in the chemistry of 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride (B91410) lies in controlling the chemoselectivity of its two reactive sites. Future research will focus on developing sophisticated catalytic systems capable of activating either the sulfonyl fluoride for SuFEx reactions or the epoxide for ring-opening, without cross-reactivity.

Current SuFEx catalysis often employs base catalysts. nih.gov Mechanistic hypotheses suggest these bases can either activate the sulfur(VI) fluoride directly via reversible addition or activate a co-reactant like a silyl (B83357) ether. nih.govacs.org For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common catalyst, though its precise role is still debated. acs.org Alternative systems, such as the use of 1-hydroxybenzotriazole (B26582) (HOBt) with a silicon co-additive, have proven effective for the amidation of sulfonyl fluorides, even with sterically hindered amines. nih.govchemrxiv.org Bifluoride salts have also been identified as effective catalysts for SuFEx-based polymerization. lbl.gov

Emerging research directions will likely involve:

Orthogonal Catalysis: Designing catalytic pairs where one catalyst selectively activates the epoxide (e.g., a Lewis acid) while being inert to the sulfonyl fluoride, and a second catalyst (e.g., a specific organobase) activates the SuFEx reaction without promoting epoxide polymerization.

Switchable Catalysis: Developing systems where a single catalyst's activity can be "switched" between the two functional groups by altering reaction conditions such as temperature, light, or the addition of a co-catalyst.

Enzymatic and Bio-catalysis: Exploring enzymes or engineered proteins that can recognize and transform one functional group with absolute specificity, leaving the other untouched for subsequent chemical modification.

A comparative table of potential catalytic approaches is presented below.

Catalyst TypeTarget Functional GroupPotential AdvantagesResearch Focus
Organobases (e.g., DBU, HOBt) Sulfonyl Fluoride (SuFEx)Well-established for SuFEx; mild conditions. acs.orgchemrxiv.orgOptimizing selectivity in the presence of an epoxide; mechanistic studies. nih.gov
N-Heterocyclic Carbenes (NHCs) Sulfonyl Fluoride (SuFEx)High efficiency for SuFEx with alcohols and amines. acs.orgExploring relay catalysis with other catalysts for sequential reactions. acs.org
Lewis Acids (e.g., AlCl₃, Ti(OiPr)₄) Epoxide (Ring-Opening)Well-established for epoxide activation.Developing catalysts that are compatible with the sulfonyl fluoride group.
Bifluoride Salts Sulfonyl Fluoride (SuFEx)Effective in polymerization; acts as a fluoride trap. acs.orglbl.govApplication to bifunctional monomers and control of polymer properties.

Exploration of Undiscovered Reactivity Modes and Transformations

Beyond the canonical reactions of each functional group, the proximity of the epoxide and sulfonyl fluoride moieties in 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride invites the exploration of novel, concerted, or sequential transformations. Research into related strained-ring sulfonyl fluorides, such as oxetane (B1205548) sulfonyl fluorides, has revealed unconventional reactivity pathways like defluorosulfonylation, where the compound acts as a precursor to a carbocation instead of undergoing a typical SuFEx reaction. springernature.comnih.gov

Future research could uncover analogous reactivity for the oxirane-containing compound, including:

Intramolecular Cascades: A SuFEx reaction at the sulfonyl fluoride center could be designed to release a nucleophile that immediately triggers an intramolecular ring-opening of the adjacent epoxide, leading to complex heterocyclic scaffolds in a single step.

Epoxide-Mediated SuFEx Activation: The ring-opening of the epoxide by an external nucleophile could generate an intermediate (e.g., an alkoxide) that subsequently influences the reactivity of the sulfonyl fluoride, potentially acting as an intramolecular catalyst or directing group for the SuFEx reaction.

Fragment Coupling via Defluorosulfonylation: Investigating whether conditions can be found to promote a defluorosulfonylative pathway, similar to oxetanes, would generate a carbocationic intermediate for coupling with a wide range of nucleophiles, offering a synthetic route entirely different from SuFEx. springernature.com

Integration with Continuous Flow Chemistry and High-Throughput Experimentation

The application of modern chemical technologies like continuous flow processing and high-throughput experimentation (HTE) stands to revolutionize the study and application of this compound.

Continuous Flow Chemistry: SuFEx reactions often utilize gaseous reagents like sulfuryl fluoride (SO₂F₂), which is toxic and requires specialized handling in traditional batch processes. uva.nl Recently developed modular flow chemistry platforms allow for the safe, on-demand generation and immediate consumption of such reagents, eliminating storage and exposure risks. uva.nlsciencelink.net This technology offers superior control over reaction parameters like temperature and mixing, leading to higher yields, better product quality, and enhanced safety. contractpharma.comaurigeneservices.com Applying flow chemistry to reactions involving this compound would be particularly advantageous for:

Enhanced Safety: Safely handling any potentially hazardous intermediates or exothermic reactions, especially during polymerization. ajinomoto.com

Process Scalability: Seamlessly scaling reactions from laboratory discovery to industrial production. ajinomoto.com

Reaction Optimization: Rapidly screening reaction conditions (temperature, pressure, catalyst loading) to optimize selectivity between the two reactive sites. contractpharma.com

High-Throughput Experimentation (HTE): The SuFEx reaction is well-suited for HTE and has been used to rapidly generate large libraries of compounds for drug discovery. acs.orgnih.gov By modifying a lead compound with a SuFExable handle, hundreds of analogs can be synthesized in parallel and screened directly. acs.org This methodology could be applied to this compound to:

Rapidly Diversify Structures: Using the sulfonyl fluoride as a connective hub, create large libraries of molecules for screening in medicinal chemistry or materials science. nih.gov

Discover Novel Catalysts: Screen arrays of potential catalysts to quickly identify optimal conditions for selective transformations.

Map Reactivity: Systematically explore the reactivity of the epoxide and sulfonyl fluoride groups with a wide range of nucleophiles and reagents under diverse conditions.

Design of Advanced Functional Materials Utilizing the Compound's Unique Reactivity

The dual functionality of this compound makes it an ideal building block for advanced functional materials and polymers. ox.ac.uk SuFEx click chemistry is a powerful tool for creating high-molecular-weight polymers like polysulfates and polysulfonates. lbl.govrsc.orgrsc.org The presence of the epoxide group offers a secondary site for modification, which is a significant area for future development.

Emerging research directions include:

Cross-Linkable Polysulfates: The compound can be used as an A-B type monomer where the sulfonyl fluoride reacts with a corresponding nucleophile (e.g., a bis-silyl ether) to form a linear polysulfate chain. The pendant epoxide groups along the polymer backbone can then be used for post-polymerization cross-linking (e.g., by adding a diamine), transforming a thermoplastic material into a durable thermoset.

Graft Copolymers: The epoxide can serve as an initiation site for ring-opening polymerization of other monomers (like other epoxides or lactones), allowing for the synthesis of graft copolymers where new polymer chains are grown off the main polysulfate backbone.

Functional Surfaces and Bioconjugation: Polymer brushes can be grown from a surface using SuFEx chemistry. rsc.org If this compound is incorporated, the resulting surface would be decorated with reactive epoxide groups, which are ideal for covalently attaching biomolecules, sensors, or other functional moieties. enamine.net

The potential applications for materials derived from this compound are summarized below.

Material TypeSynthetic StrategyKey FeaturePotential Application
Thermosets SuFEx polymerization followed by epoxide cross-linking.High thermal stability and mechanical strength from cross-linked network.Adhesives, coatings, composite materials. idu.ac.id
Graft Copolymers SuFEx backbone formation followed by ring-opening grafting from epoxide sites.Tunable properties by varying the grafted polymer chains.Compatibilizers, advanced membranes, drug delivery systems.
Functional Surfaces Surface-initiated SuFEx polymerization incorporating the compound.Reactive epoxide handles for covalent immobilization.Biosensors, medical implants, chromatography supports. rsc.org
Reactive Binders Incorporation into polymer matrices.Covalent bonding to both polymer matrix (via SuFEx) and fillers (via epoxide).High-performance composites and nanocomposites.

Q & A

Q. What are the established synthetic routes for 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride, and how are intermediates characterized?

The compound is synthesized via epoxide-functionalized sulfonyl fluoride precursors. A common method involves the reaction of epichlorohydrin derivatives with sulfonyl fluorides under controlled conditions. Key intermediates, such as 2-chloroethanesulfonyl chloride (CAS 1622-32-8), are purified via column chromatography and characterized using 1^1H NMR, 13^13C NMR, and 19^19F NMR to confirm regioselectivity and purity . For example, Pd-catalyzed alkenylation (as in ) can be adapted for analogous epoxide systems, with reaction progress monitored by TLC and products validated by HRMS .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • NMR Spectroscopy : 19^19F NMR is essential for confirming sulfonyl fluoride functionality (δ ~55–65 ppm). 1^1H NMR identifies epoxide protons (δ 3.5–4.5 ppm) and ethylene linkages .
  • X-ray Crystallography : SHELXL refinement ( ) resolves stereochemical ambiguities, particularly for epoxide ring geometry. Crystallization in aprotic solvents (e.g., acetonitrile) yields diffraction-quality crystals .
  • Mass Spectrometry : HRMS with ESI+ or EI ionization confirms molecular ion peaks and fragmentation patterns .

Q. How should researchers handle safety risks associated with this compound?

  • Protective Measures : Use nitrile gloves, sealed goggles, and fume hoods to avoid inhalation or skin contact. Waste must be stored in designated containers and processed by certified hazardous waste handlers .
  • Emergency Protocols : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult SDS guidelines (e.g., AK Scientific’s SDS for analogous sulfonyl fluorides) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance epoxide stability during sulfonyl fluoride synthesis?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to minimize epoxide ring-opening. Lower temperatures (0–5°C) reduce side reactions .
  • Catalyst Tuning : Pd(OAc)2_2 with AgTFA ( ) improves yield (up to 90%) in alkenylation reactions. Adjust ligand systems (e.g., phosphines) to stabilize reactive intermediates .
  • Data-Driven Optimization : Design of Experiments (DoE) models can balance reaction time, temperature, and stoichiometry. For example, a 6-hour reaction at 80°C in acetonitrile maximizes yield while preserving epoxide integrity .

Q. What mechanistic insights explain competing pathways in epoxide-functionalized sulfonyl fluoride reactions?

Competing nucleophilic ring-opening (e.g., by water or amines) vs. desired sulfonation can be analyzed via kinetic studies. Monitoring by 19^19F NMR reveals fluoride displacement rates. Computational modeling (DFT) predicts transition states for epoxide ring-opening pathways, guiding solvent/catalyst selection to favor sulfonyl fluoride formation .

Q. How does this compound perform in bioconjugation or covalent inhibitor studies compared to other sulfonyl fluorides?

  • Reactivity Profile : The epoxide group enables dual reactivity—sulfonyl fluoride for covalent protein binding and epoxide for crosslinking or polymer applications. Comparative studies with non-epoxidized analogs (e.g., 4-Oxopiperidine-1-sulfonyl fluoride, CAS 104729-49-9) show enhanced stability in aqueous buffers (pH 7.4, 24-hour half-life) .
  • Biological Applications : Tested in enzyme inhibition assays (e.g., serine hydrolases), its IC50_{50} values are comparable to aryl sulfonyl fluorides but with improved membrane permeability due to the epoxide’s lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.